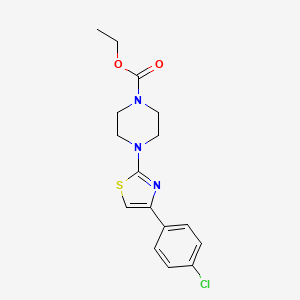

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate

Description

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate (CAS: 1247749-20-7) is a heterocyclic compound featuring a piperazine ring linked to a thiazole moiety substituted with a 4-chlorophenyl group and an ethyl carboxylate ester. Its molecular formula is C₁₆H₁₇ClN₃O₂S, with a molecular weight of 362.85 g/mol.

Its structural complexity—combining a piperazine backbone (known for conformational flexibility and hydrogen-bonding capacity) with a thiazole ring (a bioisostere for amide groups)—makes it a valuable scaffold for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

ethyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZNIGGIBWSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylthiazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Applications De Recherche Scientifique

Pharmacological Applications

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate exhibits significant pharmacological properties, particularly in the treatment of microbial infections and as a potential anti-cancer agent.

Antimicrobial Activity

Research has shown that thiazole derivatives, including those similar to ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate, possess antimicrobial properties. A study evaluated several thiazole compounds against various microorganisms. The results indicated that these compounds generally showed weaker antibacterial activity compared to reference drugs like ketoconazole and chloramphenicol, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml for most tested compounds . However, some derivatives demonstrated promising activity against specific gram-positive bacteria, suggesting a potential role in treating infections.

Synthesis and Derivatives

The synthesis of ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the thiazole ring followed by the introduction of the piperazine moiety.

Synthetic Route

A common synthetic approach involves:

- Formation of Thiazole : The initial step often involves the reaction of thiosemicarbazides with isothiocyanates to form thiazole derivatives.

- Piperazine Integration : Subsequent reactions incorporate piperazine units to yield the final product.

- Esters Formation : The carboxylic acid group is then transformed into an ester through reaction with an alcohol (in this case, ethyl alcohol).

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate:

Study on Antimicrobial Efficacy

A study analyzed the antimicrobial efficacy of various thiazole derivatives against a range of pathogens. The findings highlighted that while many compounds exhibited moderate activity, specific structural modifications could enhance their efficacy .

Biological Screening

Another research effort focused on screening eight different thiazole compounds for their biological potential against neglected tropical diseases. It was found that these compounds had favorable pharmacokinetic profiles, indicating their suitability for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate (Target ) with structurally related analogs, focusing on substituents, physicochemical properties, and reported bioactivities.

Structural and Functional Differences

- Thiazole vs. Direct Phenyl Attachment : The Target’s thiazole ring distinguishes it from analogs like Analog 4 , where the 4-chlorophenyl group is directly attached to piperazine. The thiazole moiety may enhance π-π stacking interactions in biological targets compared to simpler aryl groups .

- Carboxylate vs. Carboxamide/Sulfonyl : The ethyl carboxylate group in the Target and Analog 5 contrasts with carboxamide (Analog 4 ) or sulfonyl (Analog 5 ) functionalities. Carboxylates generally improve solubility, while sulfonyl groups can increase metabolic stability .

- Hydrazineylidene Derivatives : Analog 3 introduces a hydrazineylidene group, which is absent in the Target. This modification is common in anticancer agents, as hydrazine derivatives often exhibit pro-apoptotic effects .

Bioactivity Insights

- While the Target lacks explicit bioactivity data, Analog 2 and Analog 3 show measurable biological effects. For example, Analog 2 demonstrated activity scores of 11, 6, and 6 in unspecified assays, suggesting moderate potency .

- Analog 5 , with its sulfonyl group, has predicted physicochemical properties (e.g., boiling point 465.1°C) that may influence its pharmacokinetic profile compared to the Target .

Activité Biologique

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, contributing to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 319.84 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways.

- Antitumor Activity : Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For instance, the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against specific cancer cell lines by affecting cellular signaling pathways.

- Neuroprotective Effects : Some thiazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially by modulating oxidative stress and inflammation.

Antitumor Activity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate exhibited significant inhibitory effects on cell proliferation with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that the chlorophenyl group plays a crucial role in enhancing cytotoxic activity due to its electronic properties .

Antimicrobial Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Study : In vitro studies demonstrated that the compound significantly reduced viability in A431 and Jurkat cells, indicating its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) generation.

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.